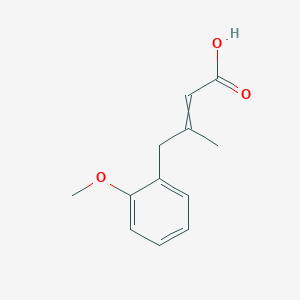

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid

Übersicht

Beschreibung

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a butenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and methyl vinyl ketone.

Aldol Condensation: The initial step involves an aldol condensation reaction between 2-methoxybenzaldehyde and methyl vinyl ketone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.

Hydrolysis: The α,β-unsaturated ketone is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the α,β-unsaturated bond to a saturated bond, yielding the corresponding saturated acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated acids.

Substitution: Introduction of substituents such as halogens or nitro groups on the methoxyphenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Biological Activities:

Research indicates that 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid exhibits significant biological activities, particularly antimicrobial and anti-inflammatory effects. It interacts with cellular pathways, influencing cell signaling and gene expression. Notably, it has shown the ability to induce apoptosis in certain cancer cell lines by promoting oxidative stress and mitochondrial dysfunction, suggesting its potential as a therapeutic agent in oncology.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Anticancer | Induces apoptosis through oxidative stress |

Organic Synthesis Applications

Intermediate in Pharmaceutical Synthesis:

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. It is used in the preparation of secondary amines through Schiff base reduction routes, which are crucial for developing numerous bioactive compounds.

Synthesis of Related Compounds:

The compound is also utilized in the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reactions, a method widely employed in organic chemistry for constructing complex molecular architectures.

Table 2: Synthesis Applications of this compound

| Application Type | Methodology | Outcome |

|---|---|---|

| Synthesis of Secondary Amines | Schiff base reduction | Key starting material for azo dyes |

| Biaryl Compound Synthesis | Suzuki-Miyaura cross-coupling | Production of complex organic molecules |

Case Studies

Case Study 1: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes and inhibition of enzymatic functions essential for bacterial survival.

Case Study 2: Cancer Research

In vitro studies showed that the compound could induce apoptosis in breast cancer cell lines. The research highlighted its potential role as an anticancer agent by promoting oxidative stress within the cells, leading to mitochondrial dysfunction and subsequent cell death.

Wirkmechanismus

The mechanism of action of 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-methoxyphenyl)-3-methylbutanoic acid: Similar structure but with a saturated backbone.

4-(2-methoxyphenyl)-3-methylpent-2-enoic acid: Similar structure with an extended carbon chain.

Uniqueness

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds

Biologische Aktivität

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in the field of pharmacology due to its diverse biological activities. This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and biological interactions. The following sections detail its biological activity, mechanisms, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a conjugated double bond system, which plays a crucial role in its reactivity and biological activity. The methyl group at the 3-position enhances stability and potential interactions with biological systems.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Notably, it has been shown to interact with various cellular pathways, influencing cell signaling and gene expression. Some key findings include:

- Antimicrobial Activity : The compound demonstrates effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : It has been reported to reduce inflammation markers, indicating potential use in inflammatory diseases.

- Induction of Apoptosis : Studies have shown that it can induce apoptosis in certain cancer cell lines by promoting oxidative stress and mitochondrial dysfunction, highlighting its potential as an anticancer agent.

The mode of action involves binding to specific enzymes and modulating their activity, which can lead to altered metabolic pathways within cells. This interaction profile makes this compound a candidate for further research in drug development and biochemical applications. However, specific details on its mechanism of action remain under investigation.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds illustrates the uniqueness of this compound:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| (E)-3-(4-methoxyphenyl)prop-2-enoic acid | Similar structure but differing double bond position | Variation in biological activity |

| 4-Methoxycinnamic acid | Similar aromatic structure | Different functional groups affecting reactivity |

| 3-Methylbut-2-enoic acid | Methyl group at position 3 | Different substituent positions |

This table emphasizes how variations in chemical structure can lead to differences in biological activity.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound effectively reduced the viability of MCF-7 breast cancer cells in a concentration-dependent manner. The compound induced apoptosis through both mitochondrial-dependent and independent pathways .

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various pathogens, revealing significant inhibition zones compared to control groups. The findings support its potential application as a natural antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via Knoevenagel condensation or Wittig olefination , leveraging aromatic aldehydes and active methylene compounds. For example:

- React 2-methoxybenzaldehyde with a β-keto ester (e.g., methyl acetoacetate) under acidic conditions to form the α,β-unsaturated ester intermediate.

- Hydrolyze the ester to the carboxylic acid using aqueous NaOH or HCl .

Optimization Tips: - Use catalysts like piperidine or ammonium acetate for Knoevenagel reactions.

- Control stereochemistry (E/Z selectivity) by adjusting solvent polarity (e.g., toluene vs. DMF) and temperature (80–120°C) .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Combine multimodal analytical techniques :

- NMR Spectroscopy : Confirm the presence of the α,β-unsaturated system (δ 6.5–7.5 ppm for olefinic protons) and methoxy group (δ ~3.8 ppm) .

- HPLC-PDA : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 220.0735 (calculated for C₁₂H₁₂O₃) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., COX-2, LOX) and receptor-binding studies :

- COX-2 Inhibition : Use a fluorometric kit to measure prostaglandin E₂ reduction in LPS-stimulated macrophages .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target Selection : Focus on inflammatory mediators (e.g., COX-2 PDB ID: 5KIR) or kinases.

- Binding Affinity Analysis : Calculate ΔG values for the compound’s carboxylate group interacting with Arg120/His90 residues .

- Validate predictions with SAR studies by synthesizing analogs (e.g., methyl ester or amide derivatives) .

Q. How should researchers resolve contradictions in bioactivity data across different studies?

Methodological Answer: Address variability via standardized protocols :

- Batch Consistency : Ensure synthetic reproducibility using identical catalysts and purification methods (e.g., flash chromatography) .

- Assay Conditions : Control variables like cell passage number, serum concentration, and solvent (DMSO ≤0.1% v/v) .

- Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay (AID 743255) to identify trends .

Q. What strategies improve the metabolic stability of this compound in in vivo models?

Methodological Answer: Optimize pharmacokinetics through prodrug design or structural shielding :

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)-3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(8-12(13)14)7-10-5-3-4-6-11(10)15-2/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFINYUXSFQEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.